
4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a complex organic compound that features both aromatic and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,5-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring.
Semicarbazide Formation: The final step involves the reaction of the sulfonylated intermediate with semicarbazide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules or its effects on cellular processes.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industry, it might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,5-Dimethoxyphenyl)-1-((2,4-dichlorophenyl)sulfonyl)semicarbazide
- 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)urea
Uniqueness
Compared to similar compounds, 4-(3,5-Dimethoxyphenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide may exhibit unique reactivity or biological activity due to the specific arrangement of its functional groups.
Propiedades
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3O5S/c1-25-9-3-8(4-10(5-9)26-2)19-15(22)20-21-27(23,24)14-7-12(17)11(16)6-13(14)18/h3-7,21H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFICCAMGAJHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
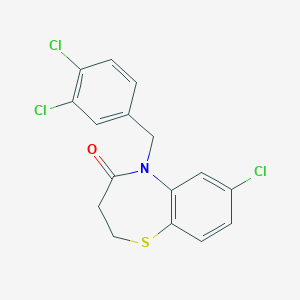
![3-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2869169.png)
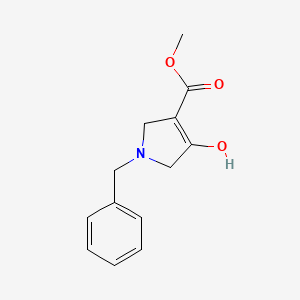

![6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2869174.png)
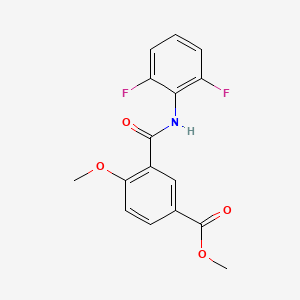
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2869176.png)
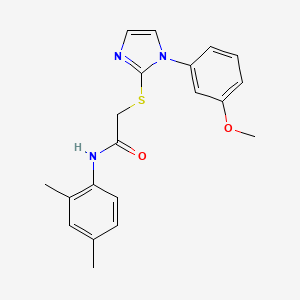

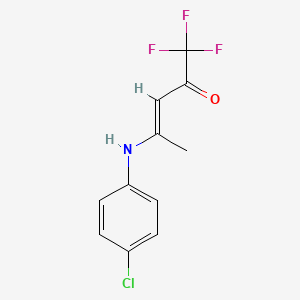
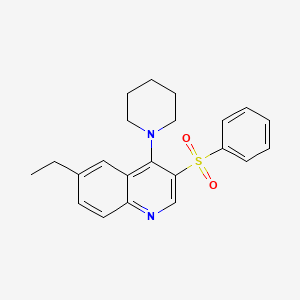
![1,6-dimethyl-4-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one](/img/structure/B2869188.png)
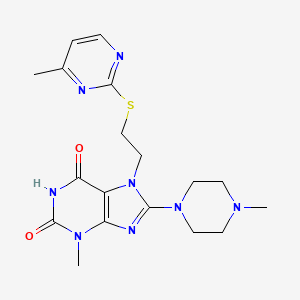
![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)
